
2-(5-Cyano-1-benzofuran-2-yl)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization and proton quantum tunneling.
Introduction of the Cyanide Group: The nitro group in the benzofuran ring can be reduced to an amino group, which can then be converted to a cyanide group through a Sandmeyer reaction.
Attachment of the Ethyl Methanesulfonate Group: The final step involves the reaction of the benzofuran derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate.
Industrial Production Methods
Industrial production methods for 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The cyanide group can be reduced to an amine, while the benzofuran ring can undergo oxidation to form quinone derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Reduction: Formation of benzofuran-2-amine derivatives.
Coupling Reactions: Formation of biaryl or aryl-vinyl compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anti-tumor, antibacterial, and anti-viral activities.
Biological Research: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of organic electronic materials and sensors.
Pharmaceutical Research: Investigated for its potential as a prodrug that can be activated in specific biological environments.
Wirkmechanismus
The mechanism of action of 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate involves its interaction with biological targets such as enzymes and receptors. The compound can act as an alkylating agent, modifying nucleophilic sites in proteins and nucleic acids . This modification can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription . The benzofuran ring and cyanide group contribute to the compound’s ability to bind to specific molecular targets and pathways involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl Methanesulfonate: An alkylating agent used in genetic research to induce mutations.
2-(2-Methylsulfonyloxyethoxy)ethyl Methanesulfonate: A related compound with similar alkylating properties.
Uniqueness
2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate is unique due to the presence of the benzofuran ring and cyanide group, which confer specific biological activities and chemical reactivity . Unlike ethyl methanesulfonate, which primarily induces mutations, 2-(5-Cyanobenzofuran-2-yl)ethyl methanesulfonate has broader applications in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
919088-05-4 |
|---|---|
Molekularformel |
C12H11NO4S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
2-(5-cyano-1-benzofuran-2-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C12H11NO4S/c1-18(14,15)16-5-4-11-7-10-6-9(8-13)2-3-12(10)17-11/h2-3,6-7H,4-5H2,1H3 |
InChI-Schlüssel |
PMXWTSRFIJCGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC1=CC2=C(O1)C=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
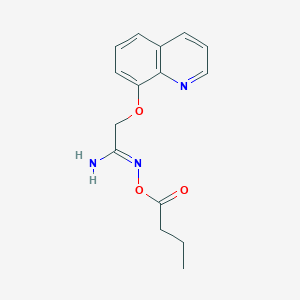

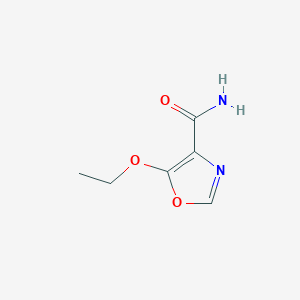

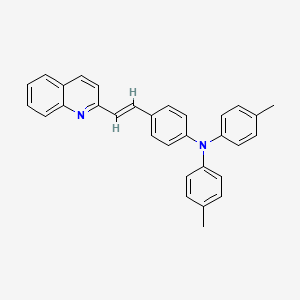
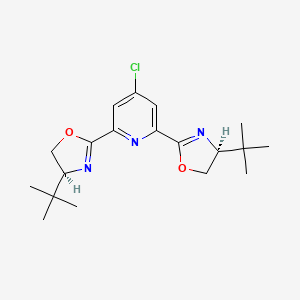
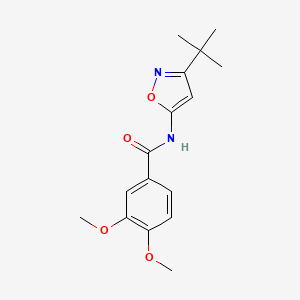
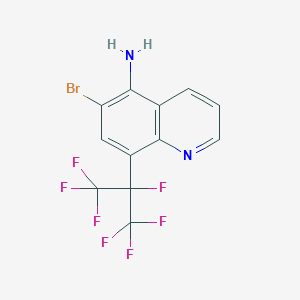

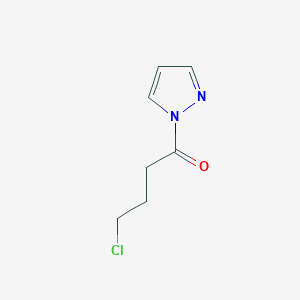

![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)
